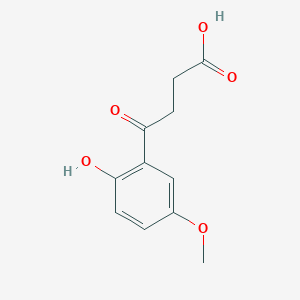4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid
CAS No.: 75501-54-1
Cat. No.: VC4421369
Molecular Formula: C11H12O5
Molecular Weight: 224.212
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75501-54-1 |
|---|---|
| Molecular Formula | C11H12O5 |
| Molecular Weight | 224.212 |
| IUPAC Name | 4-(2-hydroxy-5-methoxyphenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H12O5/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) |
| Standard InChI Key | LKCLKCOWTYSINF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid belongs to the class of β-aroylacrylic acids, featuring a phenyl ring with hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 2- and 5-positions, respectively. The γ-ketobutyric acid side chain (-CO-CH₂-CH₂-COOH) confers reactivity at both the ketone and carboxylic acid functional groups. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₅ | |
| Molecular Weight | 224.21 g/mol | |
| CAS Registry | 75501-54-1 | |
| Synonyms | 2-Hydroxy-5-methoxy-γ-oxo-benzenebutanoic acid |
The compound’s structure supports diverse reactivity, including electrophilic substitution on the aromatic ring, keto-enol tautomerism, and nucleophilic additions at the ketone group. Spectroscopic analyses (e.g., IR, NMR) typically reveal absorption bands for hydroxyl (3200–3600 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and carboxylic acid (2500–3000 cm⁻¹) groups .
Synthesis and Production Methods
Conventional Synthetic Routes
The synthesis of 4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid often begins with the Friedel-Crafts acylation of 2-hydroxy-5-methoxyacetophenone with succinic anhydride. This reaction, catalyzed by Lewis acids like aluminum chloride (AlCl₃), yields the γ-ketobutyric acid derivative . Alternative approaches involve:
-
Claisen condensation: Between methyl 4-methoxy-2-hydroxybenzoate and diethyl succinate under basic conditions .
-
Oxidative methods: Oxidation of 4-(2-hydroxy-5-methoxyphenyl)-2-butenoic acid using potassium permanganate (KMnO₄) in acidic media .
Industrial-Scale Production Challenges
Industrial synthesis requires optimization for yield and purity. Challenges include:
-
Byproduct formation: Competing reactions during acylation may produce regioisomers.
-
Purification: Column chromatography or crystallization is necessary to isolate the target compound from unreacted precursors .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Additions
The ketone group undergoes nucleophilic attacks, enabling the synthesis of amino acid derivatives. For example, reaction with primary amines (e.g., methylamine) produces Schiff bases, which can be reduced to secondary amines :
Heterocyclization Reactions
The compound serves as a precursor for heterocycles:
-
Pyridazines: Treatment with hydrazine forms pyridazine derivatives via cyclocondensation .
-
Thiazoles: Reaction with thiourea yields 4-hydroxy-1,3-thiazoles, which exhibit antimicrobial activity .
-
Quinoxalones: Condensation with o-phenylenediamine produces quinoxalone frameworks .
Applications in Scientific Research
Organic Synthesis
The compound’s dual reactivity (ketone and carboxylic acid) makes it valuable for:
-
Peptide mimetics: Incorporation into pseudopeptide backbones to modulate bioavailability .
-
Polymer chemistry: As a monomer for biodegradable polyesters with tunable thermal properties .
Drug Discovery
Ongoing research explores its role in developing:
-
Antioxidant agents: Scavenging free radicals in neurodegenerative disease models .
-
Anti-inflammatory drugs: Inhibiting cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) pathways .
Comparative Analysis with Related Compounds
The absence of a methyl group in 4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid enhances its solubility, facilitating derivatization for drug delivery systems .
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume